Glycine, N-(cyclopropylcarbonyl)-

Vue d'ensemble

Description

Molecular Structure Analysis

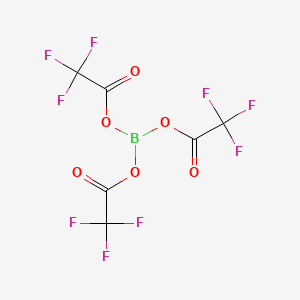

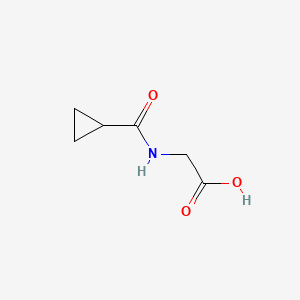

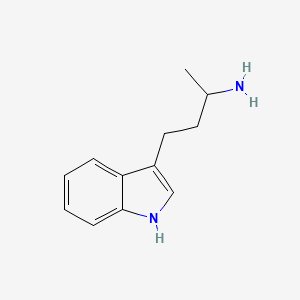

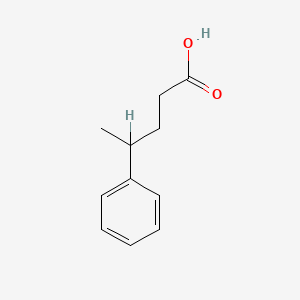

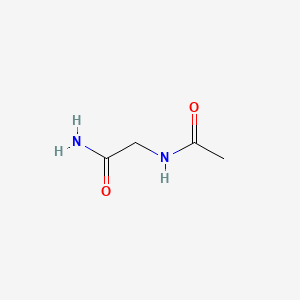

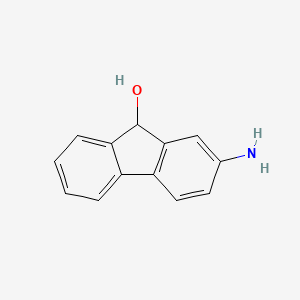

The molecular formula of Glycine, N-(cyclopropylcarbonyl)- is C6H9NO3 . The average mass is 143.141 Da and the monoisotopic mass is 143.058243 Da .Physical And Chemical Properties Analysis

Glycine, N-(cyclopropylcarbonyl)- is highly soluble in water and is said to be a polar molecule. It appears as a colorless crystalline solid having a sweet taste .Applications De Recherche Scientifique

Co-initiator for Radical Photopolymerization

“Glycine, N-(cyclopropylcarbonyl)-” derivatives have been found to be effective co-initiators for radical photopolymerization in the presence of camphorquinone . These derivatives can compete or even work better than N-Phenylglycine (NPG) in initiating photopolymerization . This application is particularly useful in the preparation of biohydrogels .

Mechanochemical Synthesis

This compound has been used in mechanochemical synthesis under compression and shear at room temperature . The process is predicted using quantum-based molecular dynamics (QMD) and a simulation design based on rotational diamond anvil cell (RDAC) experiments . This application is significant in the formation of polypeptides, which are thought to be an important prebiotic stage in the origins of life .

Biohydrogel Preparation

The derivatives of “Glycine, N-(cyclopropylcarbonyl)-” combined with camphorquinone (CQ) could efficiently initiate photopolymerization of other monomers, indicating the wide substrate adaptability and being a class of robust co-initiators with potential application in the preparation of biohydrogels .

Prebiotic Route to Forming Polypeptides

Mechanical compressive shearing of glycine is a plausible prebiotic route to forming polypeptides . This application is significant in understanding the basic polypeptide and protein synthesis in early prebiotic scenarios .

Mécanisme D'action

Target of Action

Glycine, N-(cyclopropylcarbonyl)-, also known as cyclopropylcarbonyl glycine, is a modified amino acid. The primary targets of this compound are likely to be similar to those of glycine, which is the simplest and smallest of amino acids . Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .

Mode of Action

It has been demonstrated that glycine is incorporated into the nucleotide-activated peptidoglycan precursors . Glycine can replace L-alanine in position 1 and D-alanine residues in positions 4 and 5 of the peptide subunit .

Biochemical Pathways

The reductive glycine pathway (rGlyP) has emerged as a promising pathway for the assimilation of formate and other sustainable C1-feedstocks for future biotechnology .

Pharmacokinetics

The pharmacokinetics of administered glycine in the brain has been evaluated . Oral administration of 2 g/kg of glycine significantly elevated the CSF glycine concentration above the ED50 value for NMDA receptors . The glycine levels in CSF were 100 times lower than those in plasma . Glycine levels were elevated in brain tissue, but with a slower time-course than in CSF . Glycine uptake in brain tissue increased in a dose-dependent manner .

Result of Action

The putative antispastic activity of supplemental glycine could be mediated by glycine’s binding to strychnine-sensitive binding sites in the spinal cord . This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission .

Action Environment

It is suggested that similar glycine derivatives with closed carboxyl groups could compete or even work better than NPG in initiating photopolymerization in the presence of camphorquinone .

Propriétés

IUPAC Name |

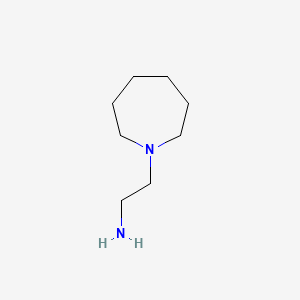

2-(cyclopropanecarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5(9)3-7-6(10)4-1-2-4/h4H,1-3H2,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLLIOPAEOBFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214782 | |

| Record name | Glycine, N-(cyclopropylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-(cyclopropylcarbonyl)- | |

CAS RN |

64513-70-8 | |

| Record name | Glycine, N-(cyclopropylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064513708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(cyclopropylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding Glycine, N-(cyclopropylcarbonyl)- in sawdust degraded by Serratia marcescens and a combination of Serratia marcescens and Aspergillus niger?

A1: The study by Ibor et al. [] identified Glycine, N-(cyclopropylcarbonyl)- as one of the compounds produced during the microbial degradation of sawdust. While the specific role and properties of Glycine, N-(cyclopropylcarbonyl)- in this context aren't explored in detail, its presence contributes to our understanding of the complex metabolic processes employed by these microbes. Further research is needed to elucidate the potential applications and implications of this compound in the context of sawdust biodegradation, such as its potential role as a signaling molecule, a metabolic intermediate, or a byproduct with unique properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)